2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone
Description
Properties
IUPAC Name |
1-phenyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-16(14-7-2-1-3-8-14)12-23-18-20-19-17-11-10-13-6-4-5-9-15(13)21(17)18/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBZGJWBBXSWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with thiosemicarbazide to form the triazoloquinoline core, followed by further functionalization to introduce the phenylethanone group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory synthesis routes to scale up the production while ensuring purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This compound may also inhibit specific enzymes or receptors involved in cell signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogs and Core Heterocycles
The triazoloquinoline derivative can be compared to three primary analogs from the evidence:
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-phenylethanone
- Core Structure: Replaces the quinoline ring with a smaller pyridine ring.
- Impact: Pyridine’s smaller ring reduces molecular weight (MW: ~295 g/mol vs. quinoline’s estimated ~345 g/mol) and alters electronic properties. Pyridine’s lower aromaticity may decrease binding affinity to hydrophobic targets compared to quinoline .
Pyrrolo-Triazolo-Pyrazine Derivatives
- Core Structure : Features a pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine system (e.g., compounds from ).
- Impact : The fused pyrrole and pyrazine rings increase structural complexity and hydrogen-bonding capacity. These derivatives often include cyclopentyl or tetrahydro-pyran groups, enhancing 3D conformational diversity for receptor binding .
- Applications : Patent data suggest use in oncology, likely targeting protein-protein interactions or allosteric enzyme sites.
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine Hydrochloride
- Substituent: Replaces the thioether-phenylethanone group with an ethylamine hydrochloride moiety.
- Impact : The amine group increases water solubility (due to hydrochloride salt) but may reduce membrane permeability. The absence of the aromatic ketone diminishes lipophilicity (lower logP) .
Key Research Findings
- Bioactivity: Triazoloquinoline’s extended aromatic system may improve binding to ATP pockets in kinases compared to pyridine analogs, as seen in related quinoline-based drugs .
- Metabolic Stability : The thioether bridge in the target compound likely resists oxidative metabolism better than ether-linked analogs, extending half-life .
Biological Activity
The compound 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone is a member of the triazoloquinoline family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H18N4OS
- Molar Mass : 362.45 g/mol
- CAS Number : 671199-17-0
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. By disrupting these processes, the compound can exert cytotoxic effects on rapidly dividing cells, making it a candidate for anticancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:
- IC50 Values : The compound demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance:
- HepG2 (liver cancer): IC50 = 6.29 μM
- HCT-116 (colon cancer): IC50 = 2.44 μM
These values suggest that the compound is particularly effective against HCT-116 cells compared to HepG2 cells .
Topoisomerase II Inhibition
Inhibition of Topo II is a critical mechanism through which this compound exerts its cytotoxic effects. Comparative studies with doxorubicin (a well-known Topo II inhibitor) revealed that:
| Compound | IC50 Value (μM) |
|---|---|
| Doxorubicin | 8.23 |
| This compound | 15.16 |
This indicates that while the compound is less potent than doxorubicin, it still possesses notable inhibitory activity against Topo II .
Study on Cytotoxicity and DNA Interaction
A study published in PMC highlighted that derivatives of triazoloquinolines exhibit enhanced cytotoxicity due to their ability to form hydrogen bonds with DNA. The presence of bulky substituents in the structure was found to influence binding affinity and cytotoxic activity negatively .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from basic precursors to form the triazoloquinoline core followed by thiolation and acetamide formation. Variations in substituents were shown to significantly affect biological activity; for example:
Q & A
Q. What are the recommended synthetic pathways for 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone, and how can reaction conditions be optimized?
Synthesis typically involves coupling reactions between thiol-containing triazoloquinoline precursors and phenylethanone derivatives. Key steps include:
- Thiol activation : Use of coupling agents like EDCI or DCC to facilitate sulfur bonding between triazoloquinoline and phenylethanone moieties .
- Inert conditions : Reactions conducted under nitrogen/argon to prevent oxidation of the thioether bond .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while lower temperatures (0–25°C) minimize side reactions .
- Yield improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >75% purity .
Q. How is the structural characterization of this compound validated?
Critical analytical techniques include:
- NMR spectroscopy : - and -NMR confirm the thioether linkage (δ ~2.8–3.2 ppm for SCH) and aromatic proton environments .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and bond angles in crystalline forms .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
While direct data on this compound is limited, related triazoloquinoline derivatives exhibit:
- Kinase inhibition : Binding to ATP pockets in kinases (e.g., EGFR, CDK2) via hydrogen bonding with the triazole ring .
- Antimicrobial activity : Enhanced by electron-withdrawing groups (e.g., Cl, CF) on the phenyl ring .
- Fluorescent properties : Triazoloquinoline cores show potential as probes for cellular imaging .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
Discrepancies arise from solvent polarity and oxidation susceptibility:
- Solubility : LogP calculations predict moderate lipophilicity (~2.5–3.5), but experimental solubility varies in DMSO vs. aqueous buffers. Use Hansen solubility parameters to select optimal solvents .
- Stability : Thioether bonds degrade under UV light or acidic conditions. Stability studies should include:
- pH profiling : Monitor degradation via HPLC at pH 2–9 .
- Light exposure tests : Compare half-lives in amber vs. clear vials .
Q. What structure-activity relationship (SAR) strategies enhance target selectivity?
Modifications to the triazoloquinoline and phenylethanone regions influence activity:
| Modification Site | Functional Group | Biological Impact | Reference |
|---|---|---|---|
| Triazole ring | Methyl substitution | ↑ Kinase inhibition | |
| Quinoline C-2 position | Electron-withdrawing groups (e.g., CF) | ↑ Antimicrobial potency | |
| Phenylethanone moiety | Halogenation (Cl, F) | ↑ Metabolic stability |
Q. How can analytical methods be optimized for detecting trace impurities?
- LC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile for baseline separation of degradation products .
- Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and oxidative stress (HO) to identify critical impurities .
Q. What kinetic insights govern its reactivity in nucleophilic substitution reactions?
The thioether group participates in SN2 reactions, but steric hindrance from the triazoloquinoline ring slows kinetics. Key findings:
- Rate constants : Determined via pseudo-first-order kinetics with varying nucleophile concentrations (e.g., NaN, NaSH) .
- Activation energy : Calculated using Arrhenius plots (E ~45–60 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
